molecular formula C8H10BrClN2O2 B2675413 5-Bromo-2-(dimethylamino)nicotinic acid hydrochloride CAS No. 1820675-03-3

5-Bromo-2-(dimethylamino)nicotinic acid hydrochloride

Cat. No.: B2675413
CAS No.: 1820675-03-3
M. Wt: 281.53
InChI Key: FHKRECDDRGKDFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(dimethylamino)nicotinic acid hydrochloride is a valuable chemical intermediate for pharmaceutical research and organic synthesis. This compound features a bromine atom and a dimethylamino group on a nicotinic acid scaffold, making it a versatile building block for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions like the Suzuki reaction . Researchers value this scaffold for developing novel compounds targeting the central nervous system. Structurally similar arylpyridylmethanones have been identified as potent and efficacious Type I positive allosteric modulators (PAMs) of α7 nicotinic acetylcholine receptors (nAChRs) . Such modulators maintain the normal temporal and spatial pattern of neurotransmission and are investigated for their potential to treat cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease . Furthermore, nicotinic acid derivatives serve as key starting materials for synthesizing active pharmaceutical ingredients, underscoring the utility of this chemical class in drug discovery . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-2-(dimethylamino)pyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2.ClH/c1-11(2)7-6(8(12)13)3-5(9)4-10-7;/h3-4H,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKRECDDRGKDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)Br)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(dimethylamino)nicotinic acid hydrochloride typically involves the bromination of nicotinic acid followed by the introduction of a dimethylamino group. One common method involves the use of thionyl chloride and bromine in the presence of a catalytic amount of iron powder. The reaction is carried out at elevated temperatures, and the product is isolated and purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(dimethylamino)nicotinic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Organometallic reagents such as Grignard reagents or organolithium compounds.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.

Scientific Research Applications

Pharmacological Applications

5-Bromo-2-(dimethylamino)nicotinic acid hydrochloride is primarily recognized for its role as a pharmacological agent. Its structural features allow it to interact with nicotinic acetylcholine receptors, which are crucial for neurotransmission and have implications in various neurological disorders.

Nicotinic Acetylcholine Receptor Modulation

Research indicates that compounds similar to this compound can act as positive allosteric modulators of the α4β2 nicotinic acetylcholine receptor. Such modulation can enhance synaptic transmission and has potential therapeutic implications for conditions like Alzheimer's disease and schizophrenia .

Table 1: Comparative Analysis of Nicotinic Receptor Modulators

Compound NameReceptor TypeModulation EffectTherapeutic Potential
This compoundα4β2Positive Allosteric ModulatorAlzheimer's, Schizophrenia
Desformylflustrabromineα4β2Positive Allosteric ModulatorCognitive Enhancement
Other DMA derivativesVariousVariesAntihistaminic, Antidepressant

Antimicrobial Activity

The compound has been studied for its antimicrobial properties, particularly against Gram-positive bacteria. Its derivatives have shown promising results in inhibiting bacterial growth, suggesting potential applications in treating infections.

Efficacy Against Resistant Strains

In a study examining the antimicrobial activity of various nicotinic acid derivatives, this compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its utility in combating antibiotic-resistant infections .

Table 2: Antimicrobial Activity of Nicotinic Acid Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundMRSA ATCC 433007.81 µg/mL
Acylhydrazone DerivativeStaphylococcus epidermidis ATCC 122281.95 µg/mL
Other derivativesVarious Gram-positive strainsVaries

Synthesis and Structural Studies

The synthesis of this compound involves condensation reactions that yield a variety of derivatives with modified biological activities. Understanding the structure-activity relationship (SAR) is essential for optimizing its pharmacological properties.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to nicotinic receptors, providing insights into its mechanism of action at the molecular level . Such studies are crucial for guiding further modifications to enhance efficacy and selectivity.

Table 3: Binding Affinities from Molecular Docking Studies

Compound NameTarget ProteinBinding Affinity (kcal/mol)
This compoundα4β2 nAChR-9.5
Desformylflustrabromineα4β2 nAChR-8.7

Conclusion and Future Directions

The applications of this compound span several domains including pharmacology, antimicrobial research, and synthetic chemistry. Its ability to modulate nicotinic receptors and exhibit antimicrobial properties positions it as a candidate for further investigation in drug development.

Future research should focus on:

  • In vivo studies to assess the therapeutic efficacy in animal models.
  • Exploration of novel derivatives to enhance selectivity and reduce side effects.
  • Clinical trials to evaluate safety and effectiveness in human populations.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(dimethylamino)nicotinic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score* Source/Application
5-Bromo-2-(dimethylamino)nicotinic acid HCl† C₈H₁₀BrN₂O₂·HCl 295.59 (calc.) Br, dimethylamino, COOH Reference Research chemical
Methyl 2-amino-5-bromopyridine-3-carboxylate C₈H₉BrN₂O₂ 259.07 Br, amino, COOCH₃ 0.93 High similarity; ester variant
5-Bromo-2-methoxynicotinic acid C₇H₆BrNO₃ 248.03 Br, methoxy, COOH 0.85 Methoxy substituent
5-Bromo-2-(methylthio)nicotinic acid C₇H₆BrNO₂S 256.10 Br, methylthio, COOH N/A Thioether analog
6-Bromo-2-methoxynicotinic acid C₇H₆BrNO₃ 248.03 Br, methoxy (6-position), COOH 0.87 Positional isomer

*Similarity scores (0–1 scale) derived from structural and functional group comparisons in chemical databases .
†Molecular weight calculated for the hydrochloride salt.

Substituent Effects and Functional Group Analysis

  • Dimethylamino vs. Methoxy/Methylthio Groups: The dimethylamino group in the target compound introduces strong electron-donating effects, enhancing solubility in polar solvents.
  • Ester vs. Carboxylic Acid: Methyl 2-amino-5-bromopyridine-3-carboxylate (similarity score 0.93) replaces the carboxylic acid with an ester, increasing volatility but reducing acidity, which may limit its utility in salt formation .

Biological Activity

5-Bromo-2-(dimethylamino)nicotinic acid hydrochloride is a chemical compound that has gained attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative efficacy with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Bromine atom : Enhances reactivity and biological activity.
  • Dimethylamino group : Facilitates interactions with biological targets.
  • Nicotinic acid moiety : Imparts properties relevant to nicotinic acetylcholine receptor (nAChR) interactions.

The biological activity of this compound primarily involves its interaction with nAChRs. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the bromine atom can participate in halogen bonding. These interactions modulate enzyme activity and receptor binding, leading to various pharmacological effects.

Biological Activity Overview

  • Nicotinic Acetylcholine Receptor Interaction :
    • The compound exhibits high affinity for α4β2-nAChRs, which are implicated in cognitive functions and addiction behaviors. Studies have shown that it acts as a partial agonist at these receptors, influencing neurotransmitter release and neuronal excitability .
  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of nicotinic acid compounds, including this compound, demonstrate significant antibacterial properties. For instance, MIC values against various bacterial strains have been reported, suggesting potential therapeutic applications in treating infections .
  • Cytotoxicity :
    • In vitro studies have assessed cytotoxic effects on cancer cell lines. The compound showed selective cytotoxicity at higher concentrations (e.g., 50 μM), indicating potential use in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionBiological Activity
This compoundPartial agonist at α4β2-nAChRsAntimicrobial, cytotoxic properties
5-Bromo-2-(dimethylamino)pyridine-3-carboxylic acid hydrochlorideSimilar nAChR interactionModerate antibacterial activity
2-Amino-5-bromonicotinic acidnAChR antagonistLimited antimicrobial effects

This table highlights the unique position of this compound within a broader context of similar compounds, emphasizing its diverse biological activities.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various nicotinic derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 4.69 to 22.9 µM .

Case Study 2: Neuropharmacology

Research investigating the neuropharmacological effects of this compound revealed its potential as a cognitive enhancer through modulation of nAChR activity. It was found to improve memory retention in animal models when administered at specific doses .

Q & A

Q. Basic Research Focus

  • Analytical Techniques :
    • NMR : Analyze ¹H/¹³C NMR to verify dimethylamino group integration (δ ~2.8–3.2 ppm for -N(CH₃)₂) and bromine-induced deshielding in the aromatic region .
    • Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (expected ~295–300 g/mol for free acid; +36.46 g/mol for HCl salt) .
    • HPLC : Use C18 columns with UV detection (λ ~254 nm) for purity assessment; ≥95% purity is typical for research-grade material .
  • Elemental Analysis : Verify Cl⁻ content via titration or ion chromatography to confirm hydrochloride stoichiometry .

What role does the dimethylamino group play in modulating the compound’s physicochemical properties and biological activity?

Advanced Research Focus
The dimethylamino group enhances solubility in polar solvents (e.g., water, DMSO) and may influence binding to biological targets (e.g., enzymes or receptors) through hydrogen bonding or charge interactions. For example, dimethylamino-substituted pyridines are known to act as kinase inhibitors by interacting with ATP-binding pockets . Stability studies under varying pH (e.g., 1–10) are critical, as protonation of the dimethylamino group affects solubility and degradation kinetics .

How can researchers address challenges in synthesizing high-purity this compound?

Q. Methodological Focus

  • Purification : Use recrystallization (ethanol/water mixtures) or flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) to remove unreacted precursors .
  • Byproduct Mitigation : Monitor bromine displacement reactions via TLC to minimize halogenated impurities. For persistent contaminants, ion-exchange resins can isolate the hydrochloride salt .
  • Yield Optimization : Pre-activation of intermediates (e.g., using EDCI/HOBt for carboxylate coupling) improves reaction efficiency .

What are the key considerations for using this compound in enzyme inhibition assays or medicinal chemistry studies?

Q. Advanced Research Focus

  • Solubility : Pre-dissolve in DMSO (≤10% v/v in buffer) to avoid precipitation in aqueous media. Hydrochloride salts may require pH adjustment (e.g., PBS at pH 7.4) .
  • Biological Activity Screening : Test against panels of kinases or phosphatases (e.g., METAP2) due to structural similarity to known inhibitors .
  • Metabolic Stability : Assess liver microsome stability (e.g., human/rat S9 fractions) to evaluate potential for in vivo applications .

How does the bromine substituent influence reactivity in downstream derivatization?

Advanced Research Focus
The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) to generate analogs for structure-activity relationship (SAR) studies. Pd-catalyzed conditions (e.g., Pd(dba)₂, XPhos) are effective for aryl-aryl bond formation . Alternatively, nucleophilic substitution with amines or thiols can introduce functional groups for bioconjugation .

What analytical methods are recommended for stability profiling under varying storage conditions?

Q. Methodological Focus

  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts .
  • Long-Term Storage : Store at –20°C in amber vials under nitrogen to prevent HCl loss and moisture absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.